1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Overview
Description
1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O2S and its molecular weight is 369.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Properties
- The stereochemical properties of related 1,4-diazepine derivatives have been explored. For instance, 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1,2,4-triazole, a derivative of etizolam (a 1,4-diazepine antianxiety drug), was investigated to understand its atropisomerism, revealing insights into the molecular structure and interconversion behavior of its components (Marubayashi et al., 1992).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of various 1,4-diazepane derivatives. For example, the synthesis of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and their characterization through NMR, IR spectroscopy, and mass spectrometry provides insights into the properties of such compounds (Moser & Vaughan, 2004).
- The structural determination of similar compounds like 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes using X-ray crystallography reveals detailed information about the molecular arrangement and stereochemistry (Tingley et al., 2006).
Application in Chemistry
- The compound has applications in the synthesis of various chemical structures. For instance, the synthesis and spectral analysis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones show the potential for creating complex chemical structures using 1,4-diazepane derivatives (Gomaa, 2011).
Mechanism of Action
- Studies on similar compounds provide insights into the mechanism of action of 1,4-diazepanes. For instance, the alkaline hydrolysis of diazepam, another 1,4-benzodiazepine, has been studied to understand the hydrolysis kinetics and structural identification of intermediate products (Yang, 1998).
Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)-5-(4-ethylphenyl)-4-methyl-1,2-thiazole 1,1-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S.ClH/c1-3-14-5-7-15(8-6-14)16-13(2)17(19-23(16,21)22)20-11-4-9-18-10-12-20;/h5-8,18H,3-4,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNNHCDCUHSXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=NS2(=O)=O)N3CCCNCC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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